molecular formula C6H5ClN2O4S B017357 2-Chloro-5-nitrobenzenesulfonamide CAS No. 96-72-0

2-Chloro-5-nitrobenzenesulfonamide

Cat. No. B017357
M. Wt: 236.63 g/mol
InChI Key: ZAJALNCZCSSGJC-UHFFFAOYSA-N
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Patent
US08101800B2

Procedure details

2-Chloro-5-nitro-benzenesulfonamide (1.95 kg, 8.30 mol), ammonium carbonate (1.983 kg, 20.64 mol), and copper (II) sulfate (394 g, 2.47 mol) were charged to an autoclave and diluted with a 30% aqueous ammonium hydroxide solution (11.7 L, 330 mol). The mixture was heated at 118° C. for 3 days and was then cooled to 23° C. The mixture was filtered and the solids were then washed with water (20 L). This solid was dissolved in hot methanol (20 mL/g), and the mixture was filtered to remove undissolved solids. The filtrate was stored at 4° C. overnight, and the resulting solid product was then filtered. The filtrate was partially concentrated by vacuum distillation and, when the concentrate was cooled to 23° C., the solid product was then filtered off. The two crops of solid were combined and further dried in vacuo at 45° C. to afford the desired product, 2-amino-5-nitro-benzenesulfonamide (1.10 kg, 5.06 mol, 61%), as a solid. 1H NMR (400 MHz, DMSO-d6) δ: 6.89 (d, J=9.3 Hz, 1H), 7.12 (bs, 2H), 7.57 (bs, 2H), 8.07 (dd, J1=9.0 Hz, J2=2.6 Hz, 1H), 8.43 (d, J=3.0 Hz, 1H).
Quantity
1.95 kg
Type
reactant
Reaction Step One
Quantity
1.983 kg
Type
reactant
Reaction Step One
Quantity
394 g
Type
catalyst
Reaction Step One
Quantity
11.7 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]([NH2:14])(=[O:13])=[O:12].C(=O)([O-])[O-].[NH4+:19].[NH4+].[OH-].[NH4+]>S([O-])([O-])(=O)=O.[Cu+2]>[NH2:19][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]([NH2:14])(=[O:13])=[O:12] |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
1.95 kg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Name
Quantity
1.983 kg
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
394 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
11.7 L
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
118 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 23° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solids were then washed with water (20 L)
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in hot methanol (20 mL/g)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove undissolved solids
FILTRATION
Type
FILTRATION
Details
the resulting solid product was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was partially concentrated by vacuum distillation and, when the concentrate
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 23° C.
FILTRATION
Type
FILTRATION
Details
the solid product was then filtered off
CUSTOM
Type
CUSTOM
Details
further dried in vacuo at 45° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.06 mol
AMOUNT: MASS 1.1 kg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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